molecular formula C10H14O3 B1363156 Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate CAS No. 3419-32-7

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

Cat. No.: B1363156
CAS No.: 3419-32-7
M. Wt: 182.22 g/mol
InChI Key: CFQIYLYEYJYZEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, also known as Hagemann’s ester, is an organic compound that is used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids .

Mode of Action

The compound interacts with its targets by serving as a key building block in many syntheses . It undergoes various chemical reactions, including alkylation , to form the desired products. The exact mode of action can vary depending on the specific synthesis process being used.

Biochemical Pathways

The affected biochemical pathways are those involved in the synthesis of sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as precursors to hormones and molecules involved in cell signaling.

Result of Action

The result of the action of this compound is the synthesis of various natural products, including sterols, trisporic acids, and terpenoids . These compounds have numerous biological effects, ranging from structural roles in cell membranes (in the case of sterols) to roles in cell signaling and hormone synthesis (in the case of terpenoids).

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other chemicals, and the specific conditions under which the compound is stored . For instance, the compound should be stored in a sealed container in a dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the synthesis of fungal hormones like trisporic acid, where it undergoes alkylation reactions . The compound’s interactions with biomolecules are primarily through its reactive carbonyl and ester groups, which can form covalent bonds with nucleophiles in enzymatic active sites.

Cellular Effects

This compound influences cellular processes by acting as a precursor in the synthesis of bioactive molecules. These molecules can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s derivatives are involved in the biosynthesis of sterols, which are essential components of cell membranes and play a role in cell signaling . The compound’s impact on cellular metabolism includes its involvement in the synthesis of terpenoids, which are crucial for various cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to participate in various chemical reactions, such as aldol cyclization and Diels-Alder reactions . These reactions enable the compound to form complex structures that can interact with enzymes and other biomolecules. The compound’s carbonyl group can act as an electrophile, facilitating nucleophilic attack by enzyme active sites, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by serving as a precursor for molecules that regulate transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that the compound’s derivatives can have sustained effects on cellular function, particularly in the synthesis of bioactive molecules. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for its effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can facilitate the synthesis of essential biomolecules without causing adverse effects. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s beneficial effects plateau, and further increases in dosage lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of sterols and terpenoids . The compound interacts with enzymes such as acetoacetate decarboxylase and HMG-CoA reductase, which are crucial for the biosynthesis of these molecules. The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ester group allows it to be recognized by specific transporters, facilitating its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, where it participates in biochemical reactions.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its role in biochemical reactions . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria. In these compartments, the compound’s activity is regulated by its interactions with enzymes and other biomolecules, influencing its function and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4,6-7,9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQIYLYEYJYZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338500
Record name Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3419-32-7
Record name Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate
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